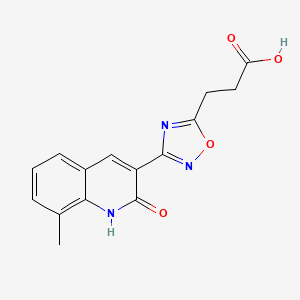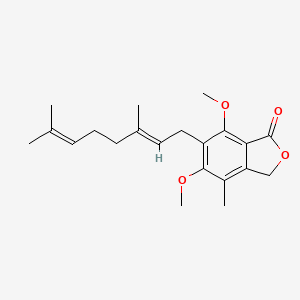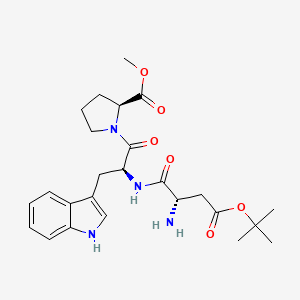
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 6th position and a diethylaminoethylamino group at the 2nd position, contributing to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinazolin-4(1H)-one.
Amidation Reaction: The 6-chloroquinazolin-4(1H)-one is then reacted with 2-(diethylamino)ethylamine under appropriate conditions to introduce the diethylaminoethylamino group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of suitable solvents and catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro substituent at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The diethylaminoethylamino group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethylamino group at the 2nd position and the chloro substituent at the 6th position differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
特性
CAS番号 |
61741-53-5 |
|---|---|
分子式 |
C14H19ClN4O |
分子量 |
294.78 g/mol |
IUPAC名 |
6-chloro-2-[2-(diethylamino)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H19ClN4O/c1-3-19(4-2)8-7-16-14-17-12-6-5-10(15)9-11(12)13(20)18-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,18,20) |
InChIキー |
RATZICKCLFBWDY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)





